Methyl 6-(methylthio)nicotinate
Overview
Description
Methyl 6-(methylthio)nicotinate is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methylthio)nicotinate typically involves the esterification of 6-methylthionicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{6-Methylthionicotinic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Methyl 6-(methylsulfinyl)nicotinate, Methyl 6-(methylsulfonyl)nicotinate.
Reduction: Methyl 6-(methylthio)nicotinamide.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(methylthio)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 6-(methylthio)nicotinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the methylthio group. It is used as a rubefacient in topical preparations for muscle and joint pain.
6-Methylnicotinate: Similar structure but lacks the methylthio group. It is used in the synthesis of various organic compounds.
Nicotinic acid: The parent compound, used as a vitamin (niacin) and in the treatment of hyperlipidemia.
Uniqueness: Methyl 6-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties This functional group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with its analogs
Biological Activity
Methyl 6-(methylthio)nicotinate is an organic compound derived from nicotinic acid, characterized by a methylthio group at the 6-position of the pyridine ring. Its molecular formula is , with a molecular weight of approximately 183.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of both a methyl group and a sulfur atom enhances its reactivity and potential interactions with biological macromolecules. This compound is primarily studied for its ability to modulate various biochemical pathways, making it a candidate for drug development and therapeutic applications.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes.
- Anticancer Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cells). The compound's interaction with cellular signaling pathways may lead to apoptosis or cell cycle arrest in tumor cells .
- Anti-inflammatory Activity : The compound has been investigated for its potential to reduce inflammation. It appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
The exact mechanism of action for this compound is still under investigation but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory responses, which could explain its anticancer and anti-inflammatory properties.
- Receptor Interaction : It may interact with various receptors in biological systems, influencing signaling pathways that regulate cell growth and immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity in MCF-7 Cells :
-
Antimicrobial Efficacy :
- In vitro assays demonstrated that this compound exhibited potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting its utility as an antimicrobial agent in clinical settings.
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 6-methylsulfanylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYTWSGXEHSNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358545 | |
Record name | methyl 6-(methylthio)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-40-9 | |
Record name | methyl 6-(methylthio)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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